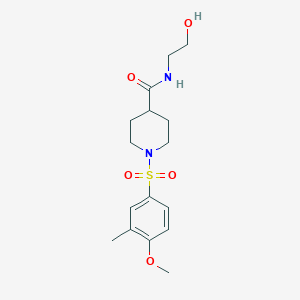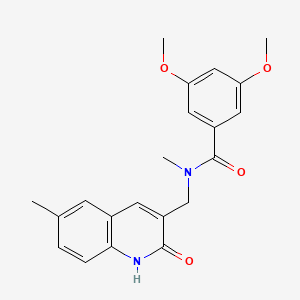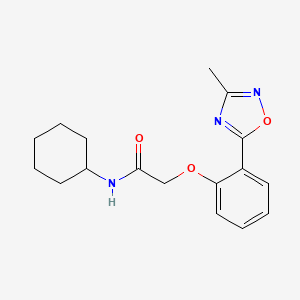
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as DFP-10825, is a novel small molecule inhibitor that has shown potential in various scientific research applications. It is a member of the acetamide class of compounds and has a molecular weight of 456.5 g/mol.
Mecanismo De Acción
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide works by inhibiting the activity of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of intracellular signaling pathways that are important for cell growth, inflammation, and cardiovascular function. By inhibiting PDE10A, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate these signaling pathways and exert its therapeutic effects.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, reduction of inflammatory cytokine production, and modulation of cardiovascular function. In cancer cells, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibits the activity of PDE10A, which leads to a decrease in intracellular cAMP levels and subsequent inhibition of cell proliferation. In inflammation, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide reduces the production of inflammatory cytokines by inhibiting the activity of PDE10A in immune cells. In cardiovascular function, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide modulates the activity of PDE10A in the heart and blood vessels, which leads to a reduction in atherosclerotic plaque formation and improvement in cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has various advantages and limitations for lab experiments. One advantage is that it has a well-established synthesis method and has been extensively studied in various scientific research applications. Another advantage is that it has a high degree of selectivity for PDE10A, which reduces the risk of off-target effects. However, one limitation is that it has poor solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is that it has not yet been extensively studied in human clinical trials, which limits its potential for translation to clinical use.
Direcciones Futuras
There are several future directions for the study of N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One direction is to further elucidate its mechanism of action and identify additional intracellular signaling pathways that it modulates. Another direction is to study its potential for combination therapy with other small molecule inhibitors or chemotherapeutic agents. Additionally, future studies could investigate its potential for use in other scientific research applications, such as neurodegenerative diseases or metabolic disorders. Overall, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown significant potential as a novel small molecule inhibitor with various scientific research applications, and further studies are needed to fully understand its therapeutic potential.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. The synthesis method of N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is well-established and has been published in various scientific journals.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has shown potential in various scientific research applications, including cancer research, inflammation research, and cardiovascular research. In cancer research, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In inflammation research, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, N-(2,4-difluorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4S/c19-13-3-8-17(16(20)11-13)21-18(23)12-26-14-4-6-15(7-5-14)27(24,25)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXSHMQCNKWXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(5-chloro-2-ethoxybenzenesulfonyl)-N-[3-(1H-imidazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B7713558.png)







